molecular formula C32H39N7O6 B6303605 Z-Gly-Pro-Arg-4MbNA acetate CAS No. 66647-41-4

Z-Gly-Pro-Arg-4MbNA acetate

Cat. No.: B6303605
CAS No.: 66647-41-4
M. Wt: 617.7 g/mol
InChI Key: GRFKZYIOWWFSLU-UIOOFZCWSA-N
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Description

This compound has a molecular formula of C34H43N7O8 and a molecular weight of 677.76 g/mol . It is a valuable tool in biochemical research due to its specific interactions with certain enzymes.

Biochemical Analysis

Biochemical Properties

Z-Gly-Pro-Arg-4MbNA acetate is a substrate for several enzymes including thrombin, cathepsin K, and granzyme A . It has been modeled after a thrombin cleavage site in human fibrinogen and can be used for a sensitive assay of antithrombin III activity . It is also cleaved by cathepsin K and granzyme A .

Cellular Effects

This compound is used in assays to measure the activity of enzymes such as prolyl oligopeptidase (POP). The cleavage of this substrate by these enzymes can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its cleavage by specific enzymes. For instance, when used as a thrombin substrate, it is cleaved to release free 4-methoxy-2-naphthylamine (4MβNA) . This cleavage can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it can be used in sensitive assays of antithrombin III activity, with the results varying based on the duration of the assay .

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes it acts as a substrate for, such as thrombin, cathepsin K, and granzyme A .

Preparation Methods

The synthesis of Z-Gly-Pro-Arg-4MbNA acetate involves the stepwise assembly of the peptide chain followed by the attachment of the 4-methoxy-β-naphthylamide group. The process typically starts with the protection of amino groups using carbobenzoxy (Z) groups. The peptide chain is then elongated through standard peptide coupling reactions, such as using carbodiimide or other coupling reagents. The final step involves the deprotection of the Z groups and the acetylation of the peptide to form the acetate salt .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Z-Gly-Pro-Arg-4MbNA acetate undergoes various chemical reactions, primarily involving its peptide bonds and the 4-methoxy-β-naphthylamide group. Common reactions include:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, leading to the cleavage of the peptide chain.

    Oxidation: The methoxy group on the naphthylamide can undergo oxidation under specific conditions, potentially altering the compound’s properties.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include proteolytic enzymes for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Z-Gly-Pro-Arg-4MbNA acetate is widely used in scientific research due to its specificity and versatility. Some of its applications include:

    Enzymatic Assays: It is used as a substrate to measure the activity of prolyl oligopeptidase, thrombin, cathepsin K, and granzyme A

    Biochemical Research: The compound helps in studying enzyme kinetics and mechanisms, providing insights into enzyme-substrate interactions.

    Medical Research: It is used to investigate the role of specific enzymes in various diseases, aiding in the development of enzyme inhibitors as potential therapeutic agents.

    Industrial Applications: this compound is used in the quality control of enzyme preparations and in the development of diagnostic assays.

Comparison with Similar Compounds

Z-Gly-Pro-Arg-4MbNA acetate is unique due to its specific peptide sequence and the presence of the 4-methoxy-β-naphthylamide group. Similar compounds include:

    Z-Gly-Gly-Arg-AMC (acetate): Another peptide substrate used in enzymatic assays, but with a different peptide sequence and fluorogenic group.

    Z-Gly-Pro-Arg-AMC HCL: Similar to this compound but with a different fluorogenic group, used for measuring enzyme activity.

    Z-Gly-Pro-Arg-7-amido-4-trifluoromethylcoumarin: A peptide substrate with a different fluorogenic group, used in similar enzymatic assays.

These compounds share similar applications but differ in their peptide sequences and fluorogenic groups, which can affect their specificity and sensitivity in enzymatic assays.

Properties

CAS No.

66647-41-4

Molecular Formula

C32H39N7O6

Molecular Weight

617.7 g/mol

IUPAC Name

benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C32H39N7O6/c1-44-27-18-23(17-22-11-5-6-12-24(22)27)37-29(41)25(13-7-15-35-31(33)34)38-30(42)26-14-8-16-39(26)28(40)19-36-32(43)45-20-21-9-3-2-4-10-21/h2-6,9-12,17-18,25-26H,7-8,13-16,19-20H2,1H3,(H,36,43)(H,37,41)(H,38,42)(H4,33,34,35)/t25-,26-/m0/s1

InChI Key

GRFKZYIOWWFSLU-UIOOFZCWSA-N

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

SMILES

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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